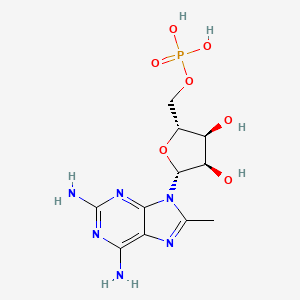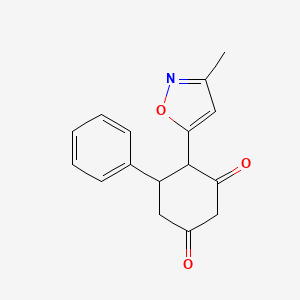
4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione is a beta-diketone.
Scientific Research Applications
Chemical Synthesis and Derivatives
4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione is involved in various chemical synthesis processes. For instance, it reacts with N-confused porphyrin in THF, leading to novel N-confused porphyrin derivatives without a catalyst (Li et al., 2011). Another study showcases its role in the synthesis of 3-acyl-1,5-benzodiazepines (Gurkovskii et al., 1999), indicating its versatility in creating complex organic compounds.
Material Science Applications
In material science, derivatives of this compound have been used to synthesize and study 2,6-diphenyl-4-hydroxybenzofuran and its reactions (Grinev et al., 1975). This illustrates its potential in creating materials with specific chemical properties.
Pharmacological Research
While excluding drug use and side effects, there is evidence of its derivatives being used in pharmacological research. For instance, a study reports the synthesis and characterization of spiroimidazolidine-2,4-diones, which displayed hypoglycemic activity (Iqbal et al., 2012). This suggests its potential in developing new therapeutic agents.
Organic Chemistry and Catalysis
In organic chemistry, this compound is involved in the synthesis of various organic compounds, such as substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones (Sedlák et al., 2005). It also plays a role in catalysis, as seen in ultrasound-promoted synthesis methods (Nikpassand et al., 2010).
properties
Product Name |
4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H15NO3/c1-10-7-15(20-17-10)16-13(8-12(18)9-14(16)19)11-5-3-2-4-6-11/h2-7,13,16H,8-9H2,1H3 |
InChI Key |
GZGDWGHQWNZRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2C(CC(=O)CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



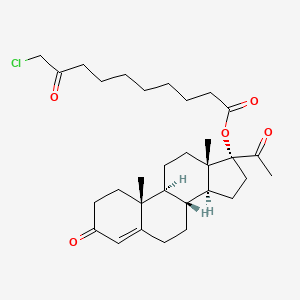
![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)
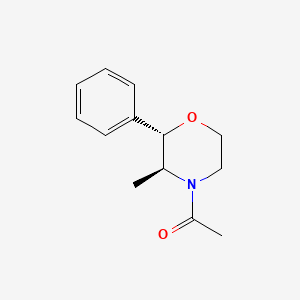
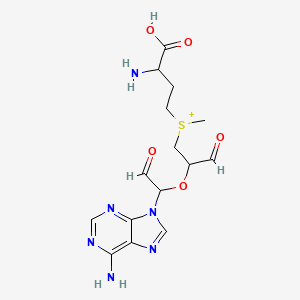
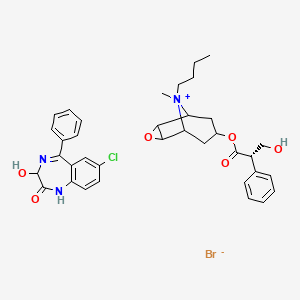
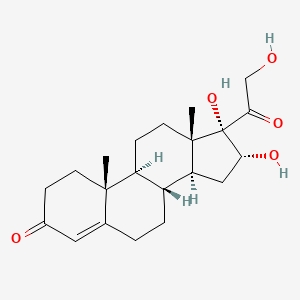
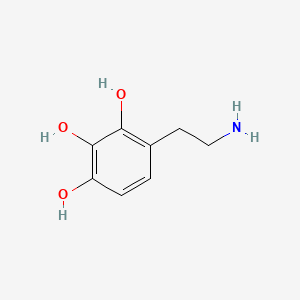
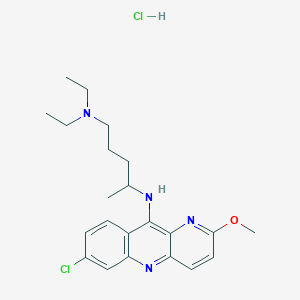
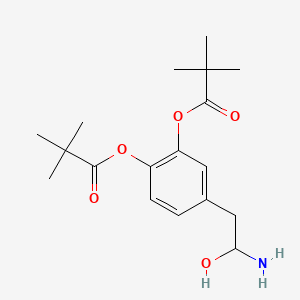
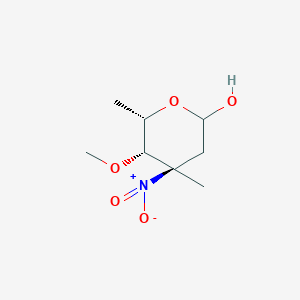
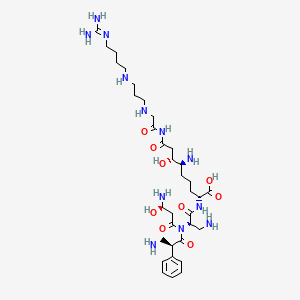
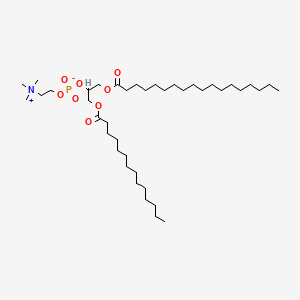
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
